[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride
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Overview
Description
[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the pharmaceutical industry, particularly in the development of drugs and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride typically involves the reaction of piperidine derivatives with benzyl alcohol derivatives under specific conditions. One common method includes the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The process often requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: In chemistry, [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a semi-flexible linker in the development of PROTACs, which are used for targeted protein degradation .
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It helps in understanding the mechanisms of protein degradation and the role of specific proteins in various biological processes .
Medicine: In the pharmaceutical industry, this compound is used in the development of drugs targeting specific proteins. It is particularly useful in the design of drugs for diseases where protein degradation plays a crucial role .
Industry: In industrial applications, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis. Its role as a linker in PROTAC development also makes it valuable in the production of targeted therapeutics .
Mechanism of Action
The mechanism of action of [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
Comparison with Similar Compounds
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Comparison: Compared to other similar compounds, [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride offers a unique balance of flexibility and rigidity, making it particularly effective as a linker in PROTAC development. Its specific structure allows for optimal 3D orientation and ternary complex formation, which is crucial for efficient protein degradation .
Properties
Molecular Formula |
C13H20ClNO |
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Molecular Weight |
241.76 g/mol |
IUPAC Name |
[2-(piperidin-4-ylmethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-10H2;1H |
InChI Key |
ULLKUXKQWSXQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2CO.Cl |
Origin of Product |
United States |
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